3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a unique combination of functional groups, including an isoxazole, sulfonyl, piperidine, thieno, and triazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.
Sulfonylation: The isoxazole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Introduction: The sulfonylated isoxazole is reacted with piperidine under nucleophilic substitution conditions.
Thieno[3,2-d][1,2,3]triazin-4(3H)-one Formation: The final step involves the cyclization of the intermediate with appropriate thieno and triazinone precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is investigated for its potential as a therapeutic agent. Its various functional groups may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the isoxazole and piperidine rings may enhance binding affinity and specificity. The compound’s overall structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
- 3,5-Dimethylisoxazole-4-sulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its complex structure, which combines multiple functional groups
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-9-14(10(2)24-17-9)26(22,23)19-6-3-11(4-7-19)20-15(21)13-12(16-18-20)5-8-25-13/h5,8,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQLDAMBDDCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.